1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine
Brand Name: Vulcanchem
CAS No.: 301318-48-9
VCID: VC21434184
InChI: InChI=1S/C22H24N2S/c1-18-12-13-21(25-18)22-23(16-19-8-4-2-5-9-19)14-15-24(22)17-20-10-6-3-7-11-20/h2-13,22H,14-17H2,1H3
SMILES: CC1=CC=C(S1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4
Molecular Formula: C22H24N2S
Molecular Weight: 348.5g/mol

1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine

CAS No.: 301318-48-9

Cat. No.: VC21434184

Molecular Formula: C22H24N2S

Molecular Weight: 348.5g/mol

* For research use only. Not for human or veterinary use.

1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine - 301318-48-9

Specification

CAS No. 301318-48-9
Molecular Formula C22H24N2S
Molecular Weight 348.5g/mol
IUPAC Name 1,3-dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine
Standard InChI InChI=1S/C22H24N2S/c1-18-12-13-21(25-18)22-23(16-19-8-4-2-5-9-19)14-15-24(22)17-20-10-6-3-7-11-20/h2-13,22H,14-17H2,1H3
Standard InChI Key IYYJKTNSUICJAS-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4
Canonical SMILES CC1=CC=C(S1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4

Introduction

Chemical Properties and Structure

Molecular Characteristics

1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine has a molecular formula of C₂₂H₂₄N₂S and a molecular weight of 348.5 g/mol . The compound is registered in the PubChem database with the identifier CID 683468, with registration dating back to July 7, 2005, and most recently updated on March 8, 2025 . The structure consists of an imidazolidine ring (a five-membered saturated heterocycle containing two nitrogen atoms) with two benzyl substituents attached to the nitrogen atoms and a 5-methylthiophen-2-yl group at position 2.

Structural Features

  • The imidazolidine core: This five-membered heterocyclic ring contains two nitrogen atoms at positions 1 and 3, forming the central scaffold of the molecule. The saturated nature of this ring distinguishes it from related imidazoline and imidazole derivatives.

  • Two benzyl substituents: These groups are attached to the nitrogen atoms, providing hydrophobic character and potential for π-π interactions with other aromatic systems.

  • The 5-methylthiophen-2-yl group: This aromatic heterocycle contains a sulfur atom and bears a methyl substituent at position 5. It is connected to the imidazolidine ring at position 2.

The stereochemistry at position 2 of the imidazolidine ring is an important structural consideration, as this carbon atom is a stereogenic center that can lead to distinct enantiomers with potentially different biological activities.

Related Compounds and Structural Comparisons

Comparison with Analogous Structures

Several structurally related compounds provide useful points of comparison with 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine:

1,3-Dibenzyl-2-(5-methylfuran-2-yl)imidazolidine is a close analog that replaces the sulfur atom in the thiophene ring with oxygen to create a furan heterocycle . This oxygen-containing analog has slightly different electronic properties and potentially different reactivity compared to the thiophene-containing compound.

Another related structure is 1,3-Dibenzyl-4,5-dimethylimidazolium chloride (lepidiline A), which features an oxidized imidazolium ring rather than the saturated imidazolidine structure . This introduces significant differences in charge distribution, planarity, and reactivity.

Synthesis Methods

General Approaches to Imidazolidine Synthesis

Imidazolidines like 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine can be synthesized through several established routes, drawing from general methodologies in heterocyclic chemistry. Based on the available literature, several approaches may be applicable:

The condensation of 1,2-diamines with aldehydes represents one of the most common methods for constructing the imidazolidine ring system. For 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine, this would involve the reaction of N,N'-dibenzylethylenediamine with 5-methylthiophene-2-carboxaldehyde under appropriate conditions.

According to research by Katritzky's group, highly substituted imidazolidines can be synthesized through Mannich-type reactions involving diamines, benzotriazole, and formaldehyde . The resulting intermediates can then undergo nucleophilic substitution to introduce various substituents at position 2 of the imidazolidine ring.

Spectroscopic Characteristics

Related Spectroscopic Data

For comparison, the related compound (E)-1-(5-Methylthiophen-2-yl)-N-(4-nitrophenyl)methanimine has been characterized by X-ray crystallography, showing that the dihedral angle between the thiophene ring and the connected aromatic system can be significant (54.62° in this related structure) . This suggests that 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine likely adopts a non-planar conformation with the thiophene ring twisted relative to the imidazolidine core.

Data Tables and Comparative Analysis

Table 1: Physical and Chemical Properties of 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine

PropertyValueSource
Molecular FormulaC₂₂H₂₄N₂S
Molecular Weight348.5 g/mol
PubChem CID683468
Creation Date in PubChemJuly 7, 2005
Last Modified DateMarch 8, 2025
Synonyms1,3-dibenzyl-2-(5-methyl-2-thienyl)imidazolidine, 301318-48-9, CBMicro_013562, ChemDiv1_027735

Table 2: Comparison of 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine with Structurally Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceReference
1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidineC₂₂H₂₄N₂S348.5 g/molBase compound
1,3-Dibenzyl-2-(5-methylfuran-2-yl)imidazolidineC₂₂H₂₄N₂O332.4 g/mol (approx.)Contains furan instead of thiophene
1,3-Dibenzyl-4,5-dimethylimidazolium chloride (lepidiline A)C₁₉H₂₁ClN₂312.1 g/molOxidized imidazolium ring with methyl substituents
2-(Benzylimino)-5,5-diphenyl-1-methyl-4-(methylthio)-3-imidazolineC₂₄H₂₃N₃S385.53 g/molContains imino group and different substitution pattern

Research Status and Future Directions

Current Research Findings

As of April 2025, research specifically focused on 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine appears limited in the available literature. The compound is primarily cataloged in chemical databases such as PubChem and presumably exists in chemical libraries for screening purposes. The most recent update to its PubChem record was on March 8, 2025 , suggesting ongoing interest in this chemical entity.

Future Research Opportunities

Several promising research directions for 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine include:

  • Comprehensive structural characterization using advanced spectroscopic techniques

  • Investigation of stereochemical properties and potential stereoselective synthesis methods

  • Evaluation of biological activities, particularly in antimicrobial and anticonvulsant screening

  • Exploration of structure-activity relationships through systematic modification of substituents

  • Development of more efficient synthetic methodologies based on recent advances in imidazolidine synthesis described by Katritzky and others

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